molecular formula C5H6N2OS B1452574 2-Methyloxazole-4-carbothioamide CAS No. 90980-10-2

2-Methyloxazole-4-carbothioamide

Cat. No. B1452574
CAS RN: 90980-10-2
M. Wt: 142.18 g/mol
InChI Key: IWWCFZYMVZDVHG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Methyloxazole-4-carbothioamide is represented by the InChI code 1S/C5H6N2OS/c1-3-7-4(2-8-3)5(6)9/h2H,1H3,(H2,6,9) . The molecular weight of this compound is 142.18 g/mol.


Physical And Chemical Properties Analysis

2-Methyloxazole-4-carbothioamide is a solid at room temperature . It has a molecular weight of 142.18 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Antitubulin Agents in Cancer Treatment

“2-Methyloxazole-4-carbothioamide” has been synthesized and evaluated as a novel class of highly potent antitubulin agents . Antimitotic agents that interfere with microtubule formation are one of the major classes of cytotoxic drugs for cancer treatment .

Antiproliferative Activity: Compounds derived from “2-Methyloxazole-4-carbothioamide”, such as compounds 4g and 4i, exhibited significant antiproliferative activity, with IC50 values of 0.35-4.6 nM (4g) and 0.5–20.2 nM (4i), which are similar to those obtained with combretastatin A-4 (CA-4), a well-known antimitotic agent .

Interaction with Tubulin: These compounds bind to the colchicine site of tubulin and inhibit tubulin polymerization at submicromolar concentrations . This interaction disrupts the formation of the mitotic spindle, a key component in cell division, thereby inhibiting the proliferation of cancer cells .

Induction of Apoptosis: In addition to inhibiting cell proliferation, compound 4i strongly induced apoptosis that follows the mitochondrial pathway . This means that the compound triggers the self-destruction of cancer cells, further enhancing its anticancer effects .

In Vivo Antitumor Activity: In vivo, compound 4i demonstrated high antitumor activity in a mouse syngeneic model, significantly reducing the tumor mass at doses ten times lower than that required for CA-4P . This suggests that 4i warrants further evaluation as a potential anticancer drug .

Molecular Dynamics Simulation

In addition to its applications in cancer treatment, “2-Methyloxazole-4-carbothioamide” has also been used in molecular dynamics simulations . These simulations can help researchers better understand the stereochemistry, isomerism, hybridization, and orbitals of the compound .

Safety and Hazards

The safety information for 2-Methyloxazole-4-carbothioamide indicates that it has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to take in case of exposure or if specific symptoms appear after exposure .

properties

IUPAC Name

2-methyl-1,3-oxazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-7-4(2-8-3)5(6)9/h2H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWCFZYMVZDVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxazole-4-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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